5-Ethoxy-2-phenyl-1,3-oxazole

Vue d'ensemble

Description

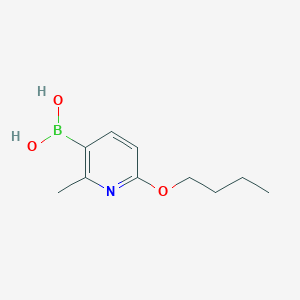

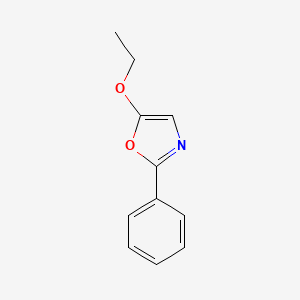

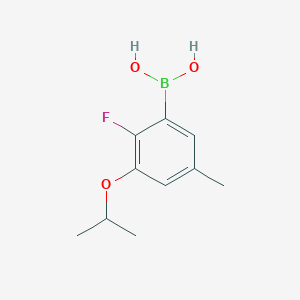

5-Ethoxy-2-phenyl-1,3-oxazole is a chemical compound with the molecular formula C11H11NO2 . It is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Other methods include the oxidative cyclization of hydrazones and the reaction of benzaldehyde semicarbazone with bromine and sodium acetate .Molecular Structure Analysis

The molecular structure of this compound consists of an oxazole ring attached to a phenyl ring and an ethoxy group . The oxazole ring is a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis

Oxazole compounds, including this compound, can undergo various chemical reactions. These reactions often involve the formation of new bonds at the nitrogen or oxygen atoms of the oxazole ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 189.21 g/mol. It has a topological polar surface area of 35.3 Ų, indicating its polarity. It has three rotatable bonds, suggesting some flexibility in its structure .Applications De Recherche Scientifique

Synthesis and Antioxidant Properties

- Synthesis and Evaluation : 5-Ethoxy-2-phenyl-1,3-oxazole derivatives have been synthesized and evaluated for antioxidant activity. Compounds synthesized using this chemical structure, such as the analogue E3, have shown significant antioxidant activity, indicating potential applications in fields like pharmacology and nutraceuticals (Kuş et al., 2017).

Corrosion Inhibition

- Metal Protection : Research into oxazole derivatives, including compounds similar to this compound, has shown their effectiveness as corrosion inhibitors for metals like mild steel. This application is crucial in industries where metal longevity and integrity are vital (Rahmani et al., 2018).

Fluorescent Probes in Lipid Membranes

- Biophysical Applications : Certain derivatives of 1,3-oxazole, related to this compound, are used as fluorescent probes in lipid membranes. These compounds are beneficial in studying and imaging cellular structures and processes (Posokhov & Kyrychenko, 2018).

Synthetic Applications

- Chemical Synthesis : this compound and its derivatives are used in synthesizing a range of complex chemical structures, proving their versatility in organic chemistry and medicinal chemistry applications (Ibata et al., 1992).

Antiviral Activity

- Medicinal Research : Derivatives of 1,3-oxazole, closely related to this compound, have been studied for their potential antiviral activities, particularly against human cytomegalovirus (HCMV). This research is significant in developing new antiviral drugs (Abdurakhmanova et al., 2020).

Advanced Material Development

- Biopolymer Modification : Oxazole derivatives, including those similar to this compound, have been used to chemically modify biopolymers like chitosan. These modifications enhance properties like swelling and antimicrobial efficacy, important in biomedical and environmental applications (Azmy et al., 2019).

Mécanisme D'action

Target of Action

5-Ethoxy-2-phenyl-1,3-oxazole is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities . The primary targets of oxazole derivatives are often various enzymes and receptors in biological systems

Mode of Action

Oxazole derivatives are known to interact with their targets via numerous non-covalent interactions . The structure–activity relationships (SAR) of oxazole derivatives have revealed that certain substitution patterns play a pivotal role in delineating their biological activities .

Biochemical Pathways

Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . These activities suggest that oxazole derivatives may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Action Environment

It is known that the biological activity of heterocyclic compounds can be influenced by various factors, including the presence of hetero atoms or groupings .

Analyse Biochimique

Biochemical Properties

5-Ethoxy-2-phenyl-1,3-oxazole has been found to interact with various enzymes and receptors via numerous non-covalent interactions . The C-5 position of the oxazole ring is linked to naphthalen-2-yl and quinolin-3-yl, which is important for its potency and selectivity .

Molecular Mechanism

It is known that oxazole derivatives can bind to biological systems such as various enzymes and receptors

Propriétés

IUPAC Name |

5-ethoxy-2-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-13-10-8-12-11(14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLBGWCFWWLAOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363409 | |

| Record name | 5-ethoxy-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25755-93-5 | |

| Record name | 5-ethoxy-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine](/img/structure/B3060268.png)